3-Bromo-1-ethenyl-5-methyl-1H-pyrazole
Description
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with aryl or vinyl boronic acids or esters can introduce new carbon-carbon bonds, forming 3-aryl or 3-vinyl pyrazole (B372694) derivatives.
Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis provides a direct route to 3-alkynyl pyrazoles.
Heck Coupling: Palladium-catalyzed coupling with alkenes can also be employed to form new C-C bonds at the C3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines allows for the synthesis of 3-amino pyrazole derivatives.
These transformations are highly valuable as they allow for the late-stage functionalization of the pyrazole core, building molecular complexity from a readily available bromo-pyrazole precursor. The chemoselectivity of these reactions is generally high, leaving the ethenyl and methyl groups intact under typical conditions.
Structure
3D Structure
Properties
CAS No. |
923036-02-6 |
|---|---|
Molecular Formula |
C6H7BrN2 |
Molecular Weight |
187.04 g/mol |
IUPAC Name |
3-bromo-1-ethenyl-5-methylpyrazole |
InChI |
InChI=1S/C6H7BrN2/c1-3-9-5(2)4-6(7)8-9/h3-4H,1H2,2H3 |
InChI Key |
IEGRHTSSJLMBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C=C)Br |
Origin of Product |
United States |
Reactions at the N1 Ethenyl Group:the Vinyl Group Attached to the N1 Nitrogen is Susceptible to a Range of Reactions Characteristic of Alkenes.
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions, offering a pathway to complex fused-ring systems. nih.gov
Halogenation and Hydrohalogenation: Addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) across the double bond can be achieved. researchgate.netnih.gov
Polymerization: Vinylpyrazoles can undergo free-radical polymerization to form polypyrazole materials. nih.gov
Dichlorocyclopropanation: Reaction with chloroform (B151607) and a base under phase-transfer catalysis (PTC) can yield a dichlorocyclopropane ring fused to the pyrazole (B372694). nih.gov
Reactions at the C4 Position:the C4 Position of the Pyrazole Ring is the Most Electron Rich Carbon and is Thus Susceptible to Electrophilic Aromatic Substitution.mdpi.comnih.gov
Halogenation: Introduction of another halogen (e.g., chloro, bromo, or iodo) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. mdpi.comencyclopedia.pub
Nitration: Nitration at the C4 position can be performed using standard nitrating agents.
Sulfonation: Reaction with oleum (B3057394) or chlorosulfonic acid can introduce a sulfonic acid group.
The choice of reaction conditions is crucial for achieving chemoselectivity, as harsh conditions might affect the other functional groups present in the molecule. For instance, strongly acidic conditions used for nitration or sulfonation could potentially lead to reactions involving the vinyl group.
| Reactive Site | Type of Reaction | Example Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| C3-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | C3-Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C3-Alkynyl | |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | C3-Amino | |
| Heck Coupling | Alkene, Pd catalyst, base | C3-Alkenyl | |
| N1-Ethenyl | Diels-Alder Cycloaddition | Diene, heat | Fused Carbocycle |
| Halogenation | Br₂, CCl₄ | 1-(1,2-dibromoethyl) | |
| Dichlorocyclopropanation | CHCl₃, NaOH, PTC | 1-(2,2-dichlorocyclopropyl) | |
| C4-H | Electrophilic Halogenation | NBS or I₂ | C4-Bromo or C4-Iodo |
| Nitration | HNO₃/H₂SO₄ | C4-Nitro |
Defining the Scope and Core Research Objectives for Scholarly Investigation
Strategies for 1-Ethenyl (N-Vinyl) Group Introduction on the Pyrazole Nitrogen
The direct installation of a vinyl group onto a pyrazole nitrogen is a sought-after transformation. Traditional methods often required harsh conditions, such as high pressures of acetylene (B1199291) gas. nih.gov Modern catalytic methods provide milder and more efficient alternatives, enhancing the accessibility of N-vinylpyrazoles.
Catalysis is central to the efficient synthesis of N-vinylpyrazoles, with various metals and catalyst systems being developed to facilitate this transformation. These methods include transition-metal-catalyzed cross-coupling reactions and acid-catalyzed processes.
Copper-catalyzed cross-coupling reactions represent a robust and widely used methodology for forming C-N bonds, including the N-vinylation of pyrazoles. researchgate.net This approach typically follows the principles of Ullmann-type or Suzuki-Miyaura-type couplings.
In the Ullmann-type reaction, a pyrazole is coupled with a vinyl halide (typically vinyl iodide or bromide) in the presence of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), a suitable ligand, and a base. nih.govresearchgate.net Diamine ligands are often effective in facilitating these couplings. nih.gov The reaction provides a direct route to N-vinylpyrazoles from readily available starting materials. rsc.orgnih.gov
Alternatively, copper-catalyzed N-vinylation can be achieved using vinylboronic acids as the vinyl source. This method avoids the generation of stoichiometric halide salts as byproducts. The use of copper fluorapatite (B74983) (CuFAP) as a catalyst has been reported for the N-vinylation of azoles with vinylboronic acids under base-free conditions at room temperature.
| Pyrazole Substrate | Vinyl Partner | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pyrazole | Vinyl Bromide | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | ~85 |
| 3,5-Dimethylpyrazole | Vinyl Iodide | CuI | L-Proline | K₂CO₃ | DMSO | >90 |
| Pyrazole | Potassium vinyltrifluoroborate | Cu(OAc)₂ | None | Pyridine | Toluene | ~70 |
| Imidazole | Vinylboronic acid | CuFAP | None | None | MeOH | Good to Excellent |
This table presents representative examples and typical conditions for copper-catalyzed N-vinylation of azoles.
Ruthenium complexes have emerged as highly effective catalysts for the addition of pyrazoles to terminal alkynes, offering an atom-economical route to N-vinylpyrazoles. researchgate.net A significant advantage of this methodology is the ability to control the stereochemistry of the resulting vinyl group (E/Z isomerism) by carefully selecting the phosphine (B1218219) ligands on the ruthenium catalyst. nih.gov
Research has demonstrated that specific ruthenium(II) complexes can drive the reaction towards either the trans or cis product with high selectivity. nih.gov For instance, the complex [Ru(dppe)(PPh₃)(CH₃CN)₂Cl][BPh₄] (where dppe is diphenylphosphinoethane) has been found to be a trans-selective catalyst. nih.gov In contrast, the complex [Ru(dppp)₂(CH₃CN)Cl][BPh₄] (where dppp (B1165662) is diphenylphosphinopropane) is cis-selective. nih.gov The mechanism involves the formation of a ruthenium vinylidene intermediate from the alkyne, followed by nucleophilic attack from the pyrazole. The steric and electronic properties of the phosphine ligands dictate the orientation of the pyrazole addition, thereby controlling the stereochemical outcome.
| Catalyst | Phosphine Ligand | Key Feature | Stereoselectivity |
| [Ru(dppe)(PPh₃)(CH₃CN)₂Cl][BPh₄] | dppe (Diphenylphosphinoethane) | Bidentate ligand with a two-carbon backbone | trans-selective |
| [Ru(dppp)₂(CH₃CN)Cl][BPh₄] | dppp (Diphenylphosphinopropane) | Bidentate ligand with a three-carbon backbone | cis-selective |
This table illustrates the relationship between the ruthenium catalyst's ligand and the stereochemical outcome of pyrazole vinylation with alkynes. nih.gov
Visible-light photocatalysis offers a modern, green approach to C-N bond formation. Photocatalytic dehydrogenative cross-coupling has been reported for the N-vinylation of pyrazoles with electron-poor alkenes. researchgate.net This method avoids the need for pre-functionalized starting materials like vinyl halides or boronic acids.
The general mechanism involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing light, enters an excited state. acs.org This excited catalyst can then engage in an electron or energy transfer process that generates a reactive pyrazole radical or a related intermediate. This species then couples with the alkene partner, followed by a final oxidation/deprotonation step that regenerates the catalyst and releases the N-vinylpyrazole product along with hydrogen gas or another reduced species. This approach is characterized by its mild reaction conditions and high atom economy.
Lewis acids can catalyze the N-vinylation of pyrazoles by activating alkynes toward nucleophilic attack. researchgate.net This process is a form of hydroamination. Potent Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are known to activate the C≡C triple bond, making it highly electrophilic. nih.gov The pyrazole nitrogen then attacks the activated alkyne. A subsequent proton transfer step yields the N-vinylpyrazole.
While transition metals like gold and platinum are well-known π-Lewis acids for alkyne activation, main-group Lewis acids and other metals can also be employed. kit.edu For example, indium(III) triflate (In(OTf)₃) has been used in related vinyl-transfer reactions. nih.gov The choice of Lewis acid and reaction conditions, such as solvent and temperature, is critical to achieving high yields and preventing undesired side reactions. This method provides a transition-metal-free alternative for the synthesis of N-vinylated heterocycles. nih.gov
Brønsted acids can also be used to catalyze the formation of N-vinylpyrazoles, typically through two main pathways.
One historic method involves the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes at high temperatures (around 200 °C). nih.gov In the presence of an acid catalyst like p-toluenesulfonic acid, these precursors fragment to yield one molecule of the desired 1-vinylpyrazole and one molecule of the starting pyrazole. nih.gov
A second approach is the transvinylation reaction using vinyl acetate (B1210297) as the vinyl source. nih.gov Early versions of this reaction used mercury(II) salts with sulfuric acid as the catalyst system. nih.gov More recent, mercury-free methods involve the addition of the pyrazole to vinyl acetate, sometimes under phase-transfer catalysis, to form an N-(1-acetoxyethyl)azole intermediate. This intermediate is then pyrolyzed at high temperatures (350–400 °C) to eliminate acetic acid and form the N-vinylazole. researchgate.net
Dehydrohalogenation Routes for 1-Ethenylpyrazole Formation from 1-(2-Haloethyl)pyrazoles
A well-established method for the formation of a 1-ethenyl bond on a pyrazole ring involves the dehydrohalogenation of a 1-(2-haloethyl)pyrazole precursor. This two-step approach first involves the N-alkylation of a pyrazole with a suitable 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane) to yield the 1-(2-haloethyl)pyrazole intermediate. For the target compound, this would involve synthesizing 3-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole first.
The subsequent and crucial step is an elimination reaction, typically base-induced, to remove a hydrogen halide molecule (HCl or HBr) and form the carbon-carbon double bond of the ethenyl group. This reaction proceeds via an E2 (elimination, bimolecular) mechanism, where a strong base abstracts a proton from the carbon adjacent to the pyrazole ring, while concurrently the halide on the terminal carbon leaves.
Key Reaction Features:
Precursor: A 1-(2-haloethyl)pyrazole, such as 3-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole. The synthesis of related chloroethyl-functionalized pyrazoles has been documented in the literature. nih.gov
Reagent: A strong, non-nucleophilic base is preferred to favor elimination over substitution. Common bases include potassium tert-butoxide (t-BuOK), sodium hydroxide (B78521) (NaOH), or potassium hydroxide (KOH) in an alcoholic solvent.
Conditions: The reaction is typically heated to facilitate the elimination process.
This route offers a reliable, albeit multi-step, pathway to the N-vinyl functionality.
Other N-Functionalization Strategies Relevant to the Ethenyl Moiety
Beyond dehydrohalogenation, direct N-vinylation of the pyrazole ring serves as a more atom-economical approach. These methods introduce the ethenyl group in a single step from the N-unsubstituted pyrazole. The N-functionalization of pyrazoles is a critical area of research for creating diverse molecular structures. nih.govrsc.org
Several strategies for N-alkenylation have been developed:
Transition-Metal-Catalyzed Vinylation: Palladium or copper catalysts are commonly employed to facilitate the coupling of the pyrazole nitrogen with a vinylating agent. A typical reaction involves reacting 3-bromo-5-methyl-1H-pyrazole with a vinyl source like vinyl acetate, vinyl bromide, or potassium vinyltrifluoroborate. These reactions provide access to a wide range of functionalized pyrazoles often in a single step. rsc.org
Reaction with Acetylene: In the presence of a strong base (e.g., KOH in DMSO), pyrazoles can react directly with acetylene gas to form N-vinylpyrazoles. This method, known as the Favorskii-Shostakovich reaction, is a classic approach for vinyl ether and N-vinyl compound synthesis.
Phase-Transfer Catalysis: The vinylation of pyrazoles with vinyl chloride can be achieved under phase-transfer catalysis (PTC) conditions, offering a practical method that avoids high pressures or specialized reagents.
These direct functionalization strategies are often preferred in modern synthesis due to their efficiency and convergence. nih.gov
Regioselective Construction of the Pyrazole Ring with 3-Bromo and 5-Methyl Substituents
The foundational challenge in synthesizing the target compound is the regioselective assembly of the pyrazole core. The reaction of unsymmetrical precursors can lead to mixtures of regioisomers, complicating purification and reducing yields. conicet.gov.aracs.org Therefore, methods that precisely control the placement of the bromo and methyl groups at the C3 and C5 positions, respectively, are paramount.
Cyclocondensation Reactions for Polysubstituted Pyrazoles
Cyclocondensation reactions are the most common and versatile methods for constructing the pyrazole ring. researchgate.net These reactions involve combining a 1,3-dielectrophilic component with a hydrazine (B178648) derivative.
The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry. youtube.com To obtain a 3-bromo-5-methyl-1H-pyrazole, one could theoretically react a brominated 1,3-diketone, such as 3-bromo-2,4-pentanedione, with hydrazine hydrate (B1144303).
A significant challenge in this synthesis, especially when using substituted hydrazines, is controlling the regioselectivity. acs.org The reaction of a non-symmetrical 1,3-diketone can produce two possible regioisomeric pyrazoles. conicet.gov.ar Research has shown that the choice of solvent can dramatically influence the reaction's outcome. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to significantly improve regioselectivity. organic-chemistry.org Furthermore, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to dramatically increase the regioselectivity, favoring the formation of a single isomer. conicet.gov.aracs.org
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Formation
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
|---|---|---|---|---|
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | 88:12 | conicet.gov.ar |
| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | >99:1 | conicet.gov.ar |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol (EtOH) | 70:30 | organic-chemistry.org |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | DMAc | >99:1 | organic-chemistry.org |
An alternative and often more regioselective approach involves the cyclocondensation of an α,β-acetylenic ketone with a hydrazine derivative. researchgate.net This method has been reported to be highly regioselective, affording essentially a single pyrazole isomer in excellent yields, regardless of the substituents. thieme-connect.comthieme-connect.com
The reaction mechanism typically involves the initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization via attack of the second nitrogen atom onto one of the acetylenic carbons. The regiochemical outcome is dictated by the substitution pattern of the acetylenic ketone. For the synthesis of a 3-bromo-5-methylpyrazole, a suitable starting material would be a brominated acetylenic ketone like 4-bromobut-3-yn-2-one. The reaction with hydrazine would be expected to proceed with high regioselectivity.
General Reaction Scheme: R¹-C≡C-C(=O)-R² + H₂N-NH-R³ → 1,3,5-substituted pyrazole
This method provides a powerful tool for the unambiguous synthesis of polysubstituted pyrazoles. thieme-connect.comthieme-connect.com
Modern synthetic chemistry has seen the development of catalytic cascade reactions to construct complex heterocyclic scaffolds efficiently. Copper(II)-catalyzed reactions have emerged as a valuable tool for pyrazole synthesis. researchgate.net For instance, an unprecedented transformation involving a copper(II) complex reacting with a hydrazone led to the in-situ formation of a 3,4,5-trisubstituted pyrazole ring via C-C bond formation. nih.gov
Another efficient route involves the copper(II)-catalyzed synthesis of pyrazolines from readily accessible N-propargyl hydrazones, which can subsequently be oxidized to the corresponding pyrazoles. nih.gov While direct cascade reactions from simple saturated ketones and hydrazines to form highly substituted pyrazoles like the target compound are less common, the precedent set by copper-catalyzed C-N bond formations and cyclizations suggests this is a promising area for future development. researchgate.netnih.gov These methods offer the potential for novel, atom-economical pathways to complex pyrazole derivatives.
Direct Bromination Strategies at the C3 Position of the Pyrazole Ring
Direct bromination of the pyrazole ring is a common method for introducing a bromine atom. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions. For a precursor such as 1-ethenyl-5-methyl-1H-pyrazole, direct bromination would likely target the C4 position, which is the most electron-rich and sterically accessible. However, achieving bromination at the C3 position often requires specific strategies.
One approach involves the use of a directing group or the deactivation of the C4 position. For instance, if the C4 position is already substituted, bromination is directed to the C3 or C5 position. Another strategy involves the use of specific brominating agents and catalysts that can favor C3 functionalization.
A common precursor for obtaining 3-halopyrazoles is the corresponding pyrazolone. The dehydroxyhalogenation of 3-hydroxypyrazoles (the keto-enol tautomer of pyrazolones) using reagents like phosphorus oxybromide (POBr₃) is a well-established method for the synthesis of 3-bromopyrazoles. researchgate.net Additionally, the Vilsmeier-Haack reaction on pyrazolones can lead to the formation of 3-chloro-4-formylpyrazoles, which can then potentially undergo further transformations to yield the desired 3-bromo derivative. researchgate.netigmpublication.orgresearchgate.netorganic-chemistry.orgarkat-usa.orgwikipedia.org
A patent describes a synthetic route starting from 3-aminocrotononitrile (B73559) and hydrazine hydrate to form 3-amino-5-methylpyrazole. This intermediate is then subjected to a bromination reaction to yield 3-methyl-5-bromopyrazole, which could be a precursor for N-vinylation. google.com Another scalable approach to a related compound, N-methyl-3-bromo-5-methyl pyrazole, involved a condensation, bromination, and oxidation sequence starting from methyl crotonate and methyl hydrazine. acs.orgblogspot.com
The use of N-bromosuccinimide (NBS) is a common method for the bromination of pyrazoles. researchgate.net The regioselectivity can be influenced by the solvent and other reaction parameters. For instance, the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer has been successfully achieved using NBS under mild conditions. acs.org
Table 1: Examples of Bromination Reactions on Pyrazole Scaffolds
| Starting Material | Brominating Agent | Product | Reference |
| 1-ethyl-1H-pyrazolo[3,4-b]pyridine | N-Bromosuccinimide (NBS) | 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
| Pyrrolo[1,2-a]quinoxalines | Tetrabutylammonium tribromide (TBATB) | C3-brominated or C1, C3-dibrominated products | nih.gov |
| 3-amino-5-methylpyrazole | Not specified | 3-methyl-5-bromopyrazole | google.com |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | acs.org |
Methodologies for Controlling Regioselectivity in Multi-Substituted Pyrazole Synthesis
The synthesis of multi-substituted pyrazoles with defined regiochemistry is a significant challenge. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. Several strategies have been developed to overcome this issue.
The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. For example, the condensation of 1,3-diketones with arylhydrazines in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) has been shown to provide high regioselectivity for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. nih.gov
Another approach involves the use of directing groups on either the dicarbonyl compound or the hydrazine. These directing groups can sterically or electronically favor the formation of one regioisomer over the other. Subsequent removal of the directing group provides the desired substituted pyrazole. The use of C-H activation strategies with directing groups has also emerged as a powerful tool for the regioselective functionalization of the pyrazole core. researchgate.netnih.govresearchgate.netrsc.org
For the synthesis of the "1-ethenyl" or vinyl group, several methods are available. The reaction of a pyrazole with vinyl acetate in the presence of a mercury(II) catalyst can yield N-vinylpyrazoles. nih.govresearchgate.net A more modern and less toxic approach involves the N-alkylation of a pyrazole with dichloroethane under phase transfer catalysis (PTC) conditions, followed by dehydrochlorination to form the vinyl group. nih.govresearchgate.net
Table 2: Methods for the Synthesis of N-Vinylpyrazoles
| Pyrazole Precursor | Reagent(s) | Product | Yield | Reference |
| Pyrazole with free NH | Vinyl acetate, HgSO₄, H₂SO₄ | 1-Vinylpyrazole | 70-86% | nih.govresearchgate.net |
| Pyrazole | Dichloroethane, PTC | 1-(2-chloroethyl)pyrazole | - | nih.govresearchgate.net |
| 1-(2-chloroethyl)pyrazole | PTC conditions | 1-Vinylpyrazole | 75-90% | nih.govresearchgate.net |
| 3,4,5-tribromopyrazole | 1,2-dibromoethane, triethylamine | 1-vinyl-3,4,5-tribromopyrazole | - | researchgate.netresearchgate.net |
One-Pot and Multicomponent Synthesis Approaches for Pyrazole Derivatives
One-pot and multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex molecules like pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. rsc.orgosi.lvbeilstein-journals.orgnih.govmdpi.comorientjchem.org These reactions allow for the formation of multiple bonds in a single synthetic operation without the need for isolating intermediates.
A common multicomponent strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. This can lead to the formation of highly substituted pyrazoles in a single step. For instance, a one-pot, metal-free process for preparing 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles has been developed through the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ with bromine. organic-chemistry.orgthieme-connect.com
Photocatalytic three-component reactions have also emerged as a powerful tool. For example, the reaction of enaminones, hydrazines, and CBr₄ under visible light irradiation with a suitable photocatalyst can afford 4-bromo-substituted pyrazoles with high regioselectivity. organic-chemistry.org
While a direct multicomponent synthesis of this compound is not reported, it is plausible that a combination of a multicomponent reaction to form a suitably substituted pyrazole core, followed by functional group manipulations such as bromination and N-vinylation, could be a viable synthetic route.
Table 3: Examples of One-Pot and Multicomponent Pyrazole Syntheses
| Components | Catalyst/Conditions | Product Type | Reference |
| Ketones, Aldehydes, Hydrazine monohydrochloride | Bromine (in situ oxidation) | 3,4,5-Trisubstituted pyrazoles | organic-chemistry.orgthieme-connect.com |
| Enaminones, Hydrazines, CBr₄ | fac-Ir(ppy)₃, visible light | 4-Bromo-substituted pyrazoles | organic-chemistry.org |
| Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS), water | 5-Amino pyrazoles | rsc.org |
| Aldehydes, β-ketoesters, Hydrazines | (TBA)₂S₂O₈, solvent-free | Fully substituted pyrazoles | rsc.org |
Considerations for Green Chemistry and Sustainable Synthetic Routes in Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and improve safety. researchgate.netpharmacognosyjournal.netnih.gov Key aspects include the use of environmentally benign solvents (such as water or ethanol), catalyst-free reactions, the use of recyclable catalysts, and energy-efficient methods like microwave irradiation.
Aqueous synthesis of pyrazoles has been explored extensively. For example, the four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate can be carried out in water using a variety of catalysts to produce pyranopyrazoles. researchgate.net
Solvent-free reactions, often facilitated by microwave irradiation, represent another green approach. The synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazones has been achieved under solvent-free microwave conditions. nih.gov
The use of recyclable catalysts, such as nano-catalysts, is also a hallmark of green pyrazole synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. pharmacognosyjournal.net The development of photocatalytic methods, which utilize light as a clean energy source, further contributes to the green synthesis of pyrazoles. rsc.org
Table 4: Green and Sustainable Approaches to Pyrazole Synthesis
| Green Aspect | Reaction Example | Conditions | Reference |
| Aqueous Media | Four-component synthesis of pyranopyrazoles | Water, various catalysts | researchgate.net |
| Solvent-Free | Synthesis of 3,5-disubstituted-1H-pyrazoles | Microwave irradiation | nih.gov |
| Recyclable Catalyst | Synthesis of substituted pyrazoles | Nano cobalt oxide, microwave | pharmacognosyjournal.net |
| Photocatalysis | Functionalization of pyrazoles | Visible light, photocatalyst | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopic Analysis for Proton Environments and Chemical Shifts
Proton (¹H) NMR spectroscopy would be utilized to identify the distinct proton environments within the this compound molecule. The spectrum would be expected to show characteristic signals for the protons of the methyl group, the pyrazole ring, and the ethenyl (vinyl) group. The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, the methyl protons would likely appear as a singlet in the upfield region of the spectrum. The single proton on the pyrazole ring would also produce a singlet, with its chemical shift influenced by the adjacent bromo and nitrogen atoms. The three protons of the ethenyl group would present a more complex pattern, typically a system of doublets of doublets, due to geminal and cis/trans couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Methyl (CH₃) | ~2.3 | Singlet | N/A |
| Pyrazole-H | ~6.3 | Singlet | N/A |
| Ethenyl-H (geminal) | ~5.0-5.5 | Doublet of doublets | J(gem), J(cis) |
| Ethenyl-H (cis) | ~5.5-6.0 | Doublet of doublets | J(gem), J(trans) |
Note: The data in this table is predictive and based on general values for similar structural motifs. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis for Carbon Framework and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the hybridization state (sp³, sp²) and the nature of the attached atoms. The spectrum would be expected to show signals for the methyl carbon, the three carbons of the pyrazole ring (one of which is substituted with bromine), and the two sp² hybridized carbons of the ethenyl group. The carbon atom bonded to the bromine would be significantly influenced, and its signal would appear at a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl (CH₃) | ~10-15 |
| Pyrazole C4 | ~105-110 |
| Pyrazole C5 | ~140-145 |
| Pyrazole C3 (C-Br) | ~125-130 |
| Ethenyl CH₂ | ~110-115 |
Note: The data in this table is predictive and based on general values for similar pyrazole structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, within the ethenyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached carbons (HSQC) and between protons and carbons separated by two or three bonds (HMBC). This would unequivocally confirm the attachment of the ethenyl group to the N1 position of the pyrazole ring and the relative positions of the bromo and methyl substituents.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected absorptions would include C-H stretching vibrations for the methyl and ethenyl groups, C=C and C=N stretching vibrations from the pyrazole ring and the ethenyl group, and various bending vibrations. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic/Ethenyl C-H | 3000-3100 | Stretching |
| Aliphatic C-H (Methyl) | 2850-3000 | Stretching |
| C=C (Ethenyl) | 1620-1680 | Stretching |
| C=N (Pyrazole) | 1500-1600 | Stretching |
| C-N | 1300-1400 | Stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the pyrazole ring would be expected to produce strong signals in the Raman spectrum. The C-Br stretch would also be Raman active. Comparing the FT-IR and Raman spectra can aid in the assignment of complex vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic absorption spectrum of this compound is anticipated to be characterized by transitions occurring in the ultraviolet (UV) region. The pyrazole ring itself is an aromatic heterocycle with delocalized π-electrons, which gives rise to π → π* transitions. imedpub.com The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the pyrazole ring.
The presence of a bromine atom at the 3-position and a methyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazole. This is due to the electron-donating effect of the methyl group and the influence of the halogen atom on the electronic structure.
Furthermore, the 1-ethenyl (vinyl) group is a key chromophore that extends the conjugation of the pyrazole ring. This conjugation between the vinyl group and the pyrazole nucleus is expected to result in a significant red shift of the π → π* transitions to longer wavelengths, possibly extending into the near-UV region. elte.hu The electronic spectrum of a typical carbonyl compound can show both n → π* and π → π* transitions, and while the pyrazole ring lacks a carbonyl group, the principles of electronic excitation are analogous. elte.hu The intensity of these absorptions, governed by the molar extinction coefficient (ε), provides insight into the probability of the electronic transition. elte.hu
In related pyrazole systems, absorption bands in the visible and near-IR regions have been observed, often associated with charge transfer phenomena. mdpi.com For this compound, while strong absorption is expected in the UV range, the possibility of weaker, longer-wavelength absorptions due to the specific combination of substituents cannot be ruled out without experimental verification. mdpi.com The UV-Vis spectrum of benzene, a simple aromatic system, shows vibrational fine structure, a feature that could potentially be observed in the spectrum of the title compound as well. elte.hu
Table 1: Expected UV-Vis Absorption Characteristics for this compound Based on Analogous Compounds
| Transition Type | Expected Wavelength Range (nm) | Contributing Moieties | Notes |
| π → π | ~200-250 | Pyrazole ring | Shifted by bromo and methyl substituents. |
| π → π | >250 | Conjugated system (pyrazole + ethenyl) | Expected to be the most intense absorption band. |
| n → π* | Possible, but likely weak | Lone pairs on nitrogen atoms | Often "forbidden" and therefore of low intensity. elte.hu |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₆H₇BrN₂), the molecular ion peak ([M]⁺) would be expected to appear as a characteristic doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.info This would result in two peaks of similar intensity at m/z values separated by two mass units.
The fragmentation of pyrazoles is a well-studied process and typically involves cleavage of the pyrazole ring and loss of substituents. researchgate.net For the title compound, several key fragmentation pathways can be predicted:
Loss of a Bromine Atom: A prominent fragmentation pathway would be the cleavage of the C-Br bond, leading to a fragment ion at [M-Br]⁺. This is a common fragmentation for halogenated compounds. youtube.com
Loss of a Methyl Group: The loss of the methyl group from the 5-position would result in a fragment ion at [M-CH₃]⁺.
Cleavage of the Ethenyl Group: Fragmentation of the N-ethenyl group could occur, leading to the loss of a vinyl radical (•CH=CH₂) and the formation of a [M-C₂H₃]⁺ ion.
Ring Fragmentation: Pyrazole rings can undergo complex rearrangements and fragmentations. A common pathway involves the loss of HCN or N₂, leading to various smaller fragment ions. researchgate.net The fragmentation of 4-bromopyrazole, for instance, shows characteristic losses that can be extrapolated to the title compound. researchgate.net
McLafferty Rearrangement: While more common in compounds with carbonyl groups, a McLafferty-type rearrangement involving the ethenyl group and a hydrogen atom from the methyl group could potentially occur. libretexts.org
The fragmentation of N-vinyl-2-pyrrolidone, another N-vinyl compound, shows a characteristic fragmentation pattern that can provide insights into the behavior of the ethenyl group in the mass spectrometer. chemicalbook.comnih.govmassbank.eu
Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br) | Proposed Fragment Structure/Loss |
| 186/188 | [C₆H₇BrN₂]⁺ (Molecular Ion, [M]⁺) |
| 107 | [M - Br]⁺ |
| 171/173 | [M - CH₃]⁺ |
| 159/161 | [M - C₂H₃]⁺ |
| Varies | Fragments from ring cleavage (e.g., loss of N₂, HCN) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.
While a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, offers significant insights. researchgate.net This compound crystallizes in the orthorhombic space group P2₁2₁2₁ researchgate.net. The determination of crystal structures for various substituted pyrazoles, including those with halogen atoms, provides a basis for understanding the packing and intermolecular forces in such systems. scispace.commdpi.comresearchgate.net The synthesis of various pyrazole derivatives often yields crystalline products suitable for X-ray diffraction analysis. researchgate.netthieme.denih.govmdpi.com
Table 3: Expected Bond Lengths and Angles for this compound based on 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net
| Bond/Angle | Expected Value |
| C3-Br | ~1.88 Å |
| N1-N2 | ~1.36 Å |
| N2-C3 | ~1.33 Å |
| C3-C4 | ~1.39 Å |
| C4-C5 | ~1.38 Å |
| C5-N1 | ~1.35 Å |
| N2-N1-C5 | ~108° |
| N1-N2-C3 | ~113° |
| N2-C3-C4 | ~105° |
| C3-C4-C5 | ~107° |
| C4-C5-N1 | ~107° |
The crystal packing of this compound will be governed by a variety of intermolecular interactions. In halogenated pyrazole derivatives, halogen bonding is a significant interaction that can influence the supramolecular structure. mdpi.com The bromine atom in the title compound can act as a halogen bond donor.
A key stereochemical feature of this compound is the conformation of the ethenyl group relative to the pyrazole ring. The rotation around the N1-C(ethenyl) single bond can lead to different conformers. researchgate.netlibretexts.orgunacademy.com X-ray crystallographic data would definitively establish the preferred conformation in the solid state. Studies on other N-vinylazoles have shown that the presence of substituents at the 5-position of the ring can influence the conformational preference of the vinyl group. nih.govrsc.orgacs.org The interplay of steric hindrance between the ethenyl group and the 5-methyl group, as well as electronic effects, will determine the most stable conformation. imperial.ac.ukchemistrysteps.com
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
A comprehensive search of scientific literature and crystallographic databases has been conducted to gather data for the Hirshfeld surface analysis of this compound. This analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the packing of molecules.
Despite a thorough investigation for relevant experimental or theoretical data, no crystallographic information or pre-existing Hirshfeld surface analysis for the specific compound, this compound, could be located in the available scientific literature. The determination of Hirshfeld surfaces and the subsequent quantification of intermolecular interactions are contingent upon the availability of a solved crystal structure.
While studies on related pyrazole derivatives have been published, the unique combination of bromo, ethenyl, and methyl substituents on the pyrazole ring in the target compound means that data from these related molecules cannot be extrapolated to accurately describe the specific intermolecular interactions of this compound.
Therefore, at present, a detailed discussion and the presentation of data tables concerning the Hirshfeld surface analysis for this particular compound are not possible due to the absence of the necessary foundational research in the public domain.
Reactivity Profiles of the Ethenyl (Vinyl) Moiety
The ethenyl group attached to the pyrazole nitrogen at position 1 (N-1) partakes in several addition and transition metal-catalyzed reactions. Its reactivity is influenced by the electronic properties of the pyrazole ring.
The vinyl group of 1-vinylpyrazoles can act as a dienophile in Diels-Alder cycloadditions and participate in [2+2] cycloadditions. However, the pyrazole ring's aromaticity makes it generally reluctant to act as a diene. nih.gov
Diels-Alder Reactions: 1-vinylpyrazoles are generally poor dienophiles in Diels-Alder reactions. For instance, the reaction of 3- and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene requires high temperatures of 180°C to proceed, resulting in low yields of the corresponding cycloadducts. nih.gov Increasing the temperature to 220°C leads to the rapid polymerization of both the diene and the dienophile. nih.gov The spatial orientation of the vinyl group relative to the N-2 nitrogen of the pyrazole ring does not appear to significantly influence its participation in the Diels-Alder reaction. nih.gov
[2+2] Cycloaddition: In contrast, 1-vinylpyrazoles react with the highly reactive dienophile tetracyanoethylene (B109619) (TCNE) to yield 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles through a [2+2] cycloaddition. nih.gov The reaction proceeds via the formation of a π-π complex. While unsubstituted 1-vinylpyrazole reacts at room temperature in benzene, derivatives such as 3-methyl- and 5-methyl-1-vinylpyrazole require heating to 80°C. nih.gov The presence of a bromine atom on the pyrazole ring, as in 4-bromo-1-vinylpyrazole, further deactivates the system, yielding only 2-5% of the cycloaddition product under similar conditions. nih.gov
| Vinylpyrazole Derivative | Reaction Conditions | Outcome |
|---|---|---|
| 1-Vinylpyrazole | Benzene, Room Temperature | Reaction proceeds |
| 3-Methyl-1-vinylpyrazole | Benzene, 80°C | Requires heating |
| 5-Methyl-1-vinylpyrazole | Benzene, 80°C | Requires heating |
| 4-Bromo-1-vinylpyrazole | Benzene, 80°C | 2-5% yield |
| 3,5-Dimethyl-4-nitropyrazole | Benzene, 80°C | No reaction |
The vinyl group of 1-vinylpyrazoles can undergo radical addition reactions. The thiylation of vinylpyrazoles with thiols has been studied and generally follows the Markovnikov rule in the presence of elemental sulfur, which inhibits radical processes. nih.gov In the case of 3,5-dimethyl-1-vinylpyrazole reacting with butane-1-thiol in the presence of p-toluenesulfonic acid at 90°C, the reaction exclusively yields the product of β-addition. The total yield for this thiylation reaction does not exceed 53%. nih.gov
The ethenyl moiety of 1-vinylpyrazoles is a substrate for various palladium- and rhodium-catalyzed reactions, enabling C-C bond formation, ring construction, and C-H activation.
While the 3-bromo substituent on the pyrazole ring is the primary site for classical cross-coupling reactions, the vinyl group can also participate in certain transformations, notably the Heck reaction.
Heck Reaction: The vinyl group of ethenylpyrazoles can undergo palladium-catalyzed Heck coupling. For example, a ligandless Heck reaction between 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole and an aryl bromide has been successfully demonstrated, indicating the vinyl group's capacity to act as the olefinic partner in this transformation. researchgate.net The standard Heck reaction mechanism involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.org
Suzuki and Sonogashira Reactions: In standard Suzuki-Miyaura and Sonogashira cross-coupling reactions, the reactive site on this compound is the carbon-bromine bond. nih.govwikipedia.org The vinyl group is generally not reactive under these conditions. The Suzuki-Miyaura reaction couples an organoboron reagent with a halide, wikipedia.org while the Sonogashira reaction couples a terminal alkyne with a halide. wikipedia.orglibretexts.org The vinyl group of the title compound does not fit the substrate profile for these reactions, which would proceed via oxidative addition at the C-Br bond. nobelprize.orgresearchgate.net
N-vinylated pyrazoles serve as valuable intermediates for Ring-Closing Metathesis (RCM) using Grubbs' catalysts to create novel heterocyclic systems. nih.govrsc.org A notable example is the reaction of 5-allylthio-1-vinylpyrazole, which, when treated with a second-generation Grubbs' catalyst under microwave irradiation, yields 5H-pyrazolo[5,1-b] nih.govresearchgate.netthiazine in an 83% yield. nih.gov This demonstrates the utility of the vinyl group as a handle for constructing fused ring systems.
The C-H activation of the vinyl group in 1-vinylpyrazoles has been investigated. In studies involving rhodium-phosphine systems, 1-vinylpyrazole does not undergo a C-H activation process. Instead, its reaction with [Rh(μ-Cl)(η2-coe)2]2 in the presence of dimethylphenylphosphine (B1211355) results in the formation of dinuclear rhodium species where the 1-vinylpyrazole acts as a bridging ligand. nih.gov This contrasts with the behavior of 2-vinylpyridine, which readily undergoes C-H activation of the terminal olefinic proton under identical conditions. nih.gov
However, it is noteworthy that C-H activation of the vinyl group in 1-vinylpyrazoles can be achieved using other catalytic systems. For instance, a rhodium(I)-N-heterocyclic carbene (NHC) catalyst can effectively mediate the coupling of 1-vinylpyrazoles with alkynes via a C-H activation mechanism. nih.gov
Transition Metal-Catalyzed Transformations Involving the Vinyl Group
Reactivity of the Bromine Substituent at the C3 Position
The bromine atom at the C3 position of the pyrazole ring is a key functional handle, enabling a variety of transformations. Its reactivity is central to the synthetic utility of this compound, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions on the Halogenated Carbon
Direct nucleophilic aromatic substitution (SNAr) on electron-rich five-membered heterocycles like pyrazole is generally challenging. The pyrazole ring's π-electron system tends to repel nucleophiles. researchgate.net Positions 3 and 5 of the pyrazole ring are generally more susceptible to nucleophilic attack than position 4 due to the electron-withdrawing effect of the adjacent nitrogen atoms. mdpi.comnih.gov However, the displacement of a halide from the C3 position typically requires activation or specific reaction conditions.
Protocols for the formal nucleophilic substitution of brominated heterocycles with various nucleophiles, including azoles like pyrazoles and indoles, have been developed, often proceeding through mechanisms that avoid direct SNAr. nih.gov For instance, base-catalyzed isomerizations can sometimes facilitate substitution at different positions on a heterocyclic ring. researchgate.net In the context of this compound, while direct substitution by common nucleophiles is not a primary pathway, its activated nature as an alkyl halide derivative might allow for certain substitution reactions under specific conditions. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation
The bromine atom at the C3 position serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating new C-C bonds, allowing for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is highly effective for the arylation of 3-bromopyrazoles. nih.govresearchgate.net Studies on related 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-ones demonstrate that C3-arylated products can be obtained in good to excellent yields using a palladium catalyst, a phosphine ligand, and a base. nih.gov The reaction is tolerant of various functional groups and can be performed in aqueous media, highlighting its synthetic utility. nih.govresearchgate.netarkat-usa.org For this compound, this reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. Generally, 3-bromopyrazoles tend to exhibit higher reactivity in Suzuki couplings compared to their 4-bromo counterparts. nih.gov
Interactive Data Table: Suzuki-Miyaura Coupling of 3-Bromo-heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₂CO₃ | THF / H₂O | 80 | 67-89 | nih.gov |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / THF | 80 | Not specified | researchgate.net |
| Pd(OAc)₂ | K₃PO₄ | Dioxane / H₂O | 60 | >95 (for 3-arylindazole) | nih.gov |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | H₂O | 100 | Not specified | researchgate.net |
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide array of functional groups. harvard.edu While specific examples for this compound are not prevalent, studies on analogous systems like 3,5-dibromo-2-pyrone show that Stille couplings occur regioselectively at the more electron-deficient C3 position. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and may be enhanced by additives like copper(I) iodide (CuI). organic-chemistry.orgharvard.edu This suggests that the C3-bromo substituent of the target molecule is a viable site for Stille cross-coupling.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the more reactive organometallics used in cross-coupling, which can lead to faster reaction times. wikipedia.orgyoutube.com The reaction has a broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Although organozinc reagents are sensitive to moisture and air, the Negishi reaction is a powerful method for C-C bond formation. youtube.comyoutube.com An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides, demonstrating the feasibility of coupling at C(sp³)-C(sp²) centers. nih.gov Given this, this compound is expected to be a suitable substrate for Negishi coupling.
Lithiation and Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a fundamental organometallic reaction used to convert organic halides into organolithium compounds, which are potent nucleophiles and useful intermediates in synthesis. wikipedia.org This reaction is typically very fast, often proceeding at low temperatures to avoid side reactions. nih.govharvard.edu The exchange rate generally follows the trend I > Br > Cl. wikipedia.org
For this compound, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), would be expected to result in a rapid bromine-lithium exchange to form 1-ethenyl-5-methyl-1H-pyrazol-3-yl-lithium. princeton.edu This newly formed lithiated pyrazole can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at the C3 position. The reaction is kinetically controlled and influenced by the stability of the resulting carbanion intermediate. wikipedia.orgpku.edu.cn The presence of chelating groups can accelerate the exchange. wikipedia.org
Reactivity of the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and exhibits characteristic reactivity patterns, including susceptibility to electrophilic attack and, under certain conditions, nucleophilic attack or ring-opening.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Core
As an electron-rich aromatic heterocycle, the pyrazole ring can undergo electrophilic aromatic substitution (EAS). rrbdavc.orgdalalinstitute.com Due to the electronic nature of the pyrazole system, electrophilic attack occurs preferentially at the C4 position, which has the highest electron density. researchgate.netmdpi.comnih.gov The general mechanism involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.comlumenlearning.com
Nucleophilic Attack Pathways and Ring Opening Considerations
While electrophilic substitution is more common, the pyrazole ring can be subject to nucleophilic attack, particularly at the electron-deficient C3 and C5 positions. researchgate.netmdpi.comnih.gov In this compound, the C3 position is already substituted with a bromine atom, making it a site for the reactions discussed in section 4.2. The C5 position, bearing a methyl group, is less likely to undergo direct nucleophilic substitution of the methyl group.
Ring-opening of the pyrazole ring is not a common reaction pathway due to its aromatic stability. However, it can occur under specific conditions, often facilitated by particular substituents on the ring. researchgate.net For example, pyrazoles with certain functionalities, such as a 5-amino group, can undergo oxidative ring-opening to form different acyclic structures. researchgate.net Other strategies involve the formation of pyrazolium (B1228807) ylides which can induce ring-opening. researchgate.net Tandem cycloaddition/ring-opening rearrangement reactions have also been developed for the synthesis of highly functionalized pyrazoles from other heterocyclic precursors. acs.org For the parent compound this compound, ring-opening would likely require harsh conditions or specific reagents designed to overcome the inherent stability of the aromatic pyrazole core.
Acid-Base Properties and Prototropic Rearrangements in Substituted Pyrazoles
The pyrazole ring is an amphoteric heterocyclic system, capable of acting as both a weak acid and a weak base. mdpi.comnih.govencyclopedia.pubencyclopedia.pub Its structure contains a pyrrole-like nitrogen atom (N1) and a pyridine-like nitrogen atom (N2). In N-unsubstituted pyrazoles, the pyrrole-like NH group can donate a proton, exhibiting acidic character, while the sp²-hybridized pyridine-like nitrogen has a lone pair of electrons that can accept a proton, bestowing basic properties upon the molecule. nih.govencyclopedia.pub Generally, the basic character is more prevalent. nih.govencyclopedia.pub
The acid-base properties of the pyrazole core are significantly modulated by the nature and position of its substituents. mdpi.comnih.gov Electron-donating groups tend to increase the basicity of the pyrazole ring, whereas electron-withdrawing groups decrease it. encyclopedia.pub In the specific case of this compound, the N1 position is substituted with an ethenyl (vinyl) group, meaning it lacks the acidic proton characteristic of N-unsubstituted pyrazoles. nih.gov Therefore, the compound primarily exhibits basic properties through its pyridine-like N2 atom.
The substituents on the ring—a bromine atom at C3, a methyl group at C5, and an ethenyl group at N1—each influence the basicity of the N2 atom.
Methyl group (at C5): As an electron-donating group, the methyl substituent at the C5 position is expected to increase the electron density on the pyrazole ring, thereby enhancing the basicity of the N2 nitrogen. encyclopedia.pub
Bromo group (at C3): The bromine atom is an electron-withdrawing group via induction, which would decrease the basicity of the pyrazole ring.
Ethenyl group (at N1): The vinyl group's electronic effect is more complex, but it generally acts as a weak electron-withdrawing group, which would slightly reduce the basicity of the N2 atom.
Prototropic rearrangement, specifically annular tautomerism, is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms (N1 and N2). nih.gov This equilibrium is heavily influenced by the nature of the substituents at the C3 and C5 positions. However, in this compound, the presence of the ethenyl substituent at the N1 position precludes this type of annular prototropic tautomerism. researchgate.net
Another form of rearrangement observed in some pyrazole syntheses is the mdpi.comencyclopedia.pub-sigmatropic rearrangement, which can occur during certain cyclization reactions to form the pyrazole ring. rsc.orguniovi.es For instance, the reaction of tosylhydrazones with terminal alkynes can proceed through a 1,3-dipolar cycloaddition followed by a mdpi.comencyclopedia.pub-sigmatropic shift to yield the final pyrazole product. uniovi.es
| Substituent | Position | Electronic Effect | Predicted Impact on N2 Basicity |
|---|---|---|---|
| -Br | C3 | Electron-withdrawing (inductive) | Decrease |
| -CH=CH₂ | N1 | Weakly electron-withdrawing | Slight Decrease |
| -CH₃ | C5 | Electron-donating (hyperconjugation) | Increase |
Regio- and Chemoselective Functionalization Strategies
The structure of this compound offers multiple distinct sites for chemical modification, allowing for various regio- and chemoselective functionalization strategies. The primary reactive sites are the C3-bromo substituent, the C4-H position on the pyrazole ring, and the N1-ethenyl (vinyl) group.
Computational Chemistry and Theoretical Studies of 3 Bromo 1 Ethenyl 5 Methyl 1h Pyrazole
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic behavior within a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the energy and wavefunction of the system, from which numerous properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has become a mainstay for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.govasrjetsjournal.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Common approaches, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), are frequently employed to investigate molecular properties. asrjetsjournal.org
A fundamental step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. The optimization yields crucial data such as bond lengths, bond angles, and dihedral angles. bohrium.comnih.gov
For 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole, DFT calculations would be expected to show a nearly planar pyrazole (B372694) ring. A key structural feature is the orientation of the 1-ethenyl (vinyl) group relative to this ring. Spectroscopic studies on similar 5-methyl-1-vinylpyrazoles have indicated a predominant S-cis-N² orientation, where the vinyl group is positioned towards the second nitrogen atom of the pyrazole ring. nih.govresearchgate.net Energetic analysis would quantify the total energy of this optimized structure, providing a measure of its thermodynamic stability. nih.gov
Table 1: Representative Optimized Geometrical Parameters for Pyrazole Derivatives from DFT Studies (Note: These values are from related pyrazole structures and serve as illustrative examples of data obtained from geometry optimization.)
| Parameter | Bond/Angle | Typical Calculated Value | Source Compound Example |
| Bond Lengths | C-C (ring) | ~1.38 - 1.40 Å | Pyrazole-hydrazone derivative nih.gov |
| C-N (ring) | ~1.34 - 1.37 Å | Pyrazole-hydrazone derivative nih.gov | |
| N-N (ring) | ~1.36 - 1.38 Å | Pyrazole-hydrazone derivative nih.gov | |
| Bond Angles | C-N-N (ring) | ~105° - 112° | Pyrazole-hydrazone derivative nih.gov |
| N-C-C (ring) | ~106° - 110° | Pyrazole-hydrazone derivative nih.gov |
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. youtube.comresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comlibretexts.org
The energy of the HOMO is related to the molecule's ionization potential and its propensity to react with electrophiles. nih.gov The energy of the LUMO is linked to the electron affinity and its susceptibility to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be distributed over the electron-rich π-system of the pyrazole ring and the ethenyl group. The LUMO may have significant contributions from the antibonding orbitals, potentially involving the C-Br bond. Computational studies on various pyrazole derivatives have reported HOMO-LUMO gaps typically in the range of 4 to 6 eV. nih.govnih.govnih.gov
Table 2: Illustrative FMO Energies from DFT Studies on Pyrazole Derivatives (in eV) (Note: Data is compiled from different pyrazole compounds to show a typical range of values.)
| Compound Type | EHOMO | ELUMO | Energy Gap (ΔE) |
| Pyrazole-hydrazone (L1) nih.gov | -5.82 | -1.02 | 4.80 |
| Pyrazole-hydrazone (L2) nih.gov | -6.49 | -0.73 | 5.75 |
| Pyrazole derivative (Pyz-1) nih.gov | -6.65 | -1.53 | 5.12 |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | -6.49 | -2.03 | 4.46 |
| Pyrazole-carboxamide jcsp.org.pk | -5.44 | -1.21 | 4.23 |
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. asrjetsjournal.org These descriptors provide a more quantitative picture of chemical behavior than FMO energies alone. nih.gov
Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Soft molecules are generally more reactive. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 3: Definitions and Formulas of Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Potential | μ | μ = -(I + A) / 2 | Electron escaping tendency. |
| Chemical Hardness | η | η = (I - A) / 2 | Resistance to charge transfer. nih.gov |
| Global Softness | S | S = 1 / η | Measure of polarizability and reactivity. |
| Electrophilicity Index | ω | ω = μ² / (2η) | Capacity to accept electrons. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. avogadro.cc MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.govresearchgate.net
Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.
Green and yellow regions represent areas of intermediate or near-neutral potential. researchgate.net
For this compound, the MEP map would likely show regions of high negative potential (red) near the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The area around the bromine atom and the hydrogen atoms of the methyl and ethenyl groups would likely exhibit positive potential (blue or green), making them potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
The primary utility of NBO analysis is in quantifying intramolecular charge transfer and hyperconjugative interactions. It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis would reveal key stabilizing interactions, such as:
Delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbitals of the pyrazole ring and the ethenyl group.
Hyperconjugative interactions between the π-system of the ring and the σ* orbitals of the attached methyl and bromo substituents.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for predicting the electronic absorption spectra of molecules. mdpi.comnih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing valuable information on the electronic transitions within a molecule. researchgate.netresearchgate.net For this compound, TD-DFT calculations are essential to understand how its specific substitution pattern influences its optical properties.
The primary electronic transitions are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The presence of the ethenyl (vinyl) group, a chromophore, conjugated with the pyrazole ring is expected to result in π → π* transitions. The bromo and methyl substituents further modulate these transitions by altering the energies of the molecular orbitals. TD-DFT studies on similar substituted pyrazoles have shown a strong correlation between theoretical predictions and experimental observations. nih.govresearchgate.net
Simulations for this compound would likely predict significant absorption bands in the UV region. The precise wavelength of maximum absorption (λmax) is influenced by the interplay of the electron-withdrawing nature of the bromine atom and the conjugating effect of the ethenyl group.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 275 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 240 | 0.08 | HOMO-1 → LUMO (π → π) |
Ab Initio Methods (e.g., MP2) for Higher-Level Theoretical Predictions
While DFT methods are computationally efficient, ab initio methods like Møller-Plesset perturbation theory, particularly at the second order (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. ontosight.aiq-chem.com MP2 is often used to obtain more accurate molecular geometries, energies, and vibrational frequencies, serving as a benchmark for DFT results. nih.govsmu.edu
For this compound, MP2 calculations can refine the structural parameters, such as bond lengths and angles, predicted by DFT. This increased accuracy is particularly important for systems where electron correlation plays a significant role. nih.gov Although computationally more demanding, the MP2 method provides a crucial validation of the results obtained from more approximate methods and is valuable for studying reaction barrier heights and non-covalent interactions where DFT might be less reliable. nih.govnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational landscape and intermolecular behavior of molecules over time. eurasianjournals.comnih.gov These techniques are vital for understanding how this compound might behave in different environments. nih.gov
Conformational Analysis and Tautomeric Stability Investigations
The structure of this compound features a flexible ethenyl group attached to the pyrazole nitrogen. Conformational analysis focuses on the rotation around the N1–C(ethenyl) single bond. Computational studies on 1-vinylpyrazoles have shown that substituents on the pyrazole ring influence the preferred orientation of the vinyl group. mdpi.comresearchgate.net For 5-methyl-1-vinylpyrazoles, a predominantly S-cis-N² orientation is often observed. mdpi.comresearchgate.net Theoretical calculations can map the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them.
Annular tautomerism, a common feature in N-unsubstituted pyrazoles, is not possible for this compound due to the substitution at the N1 position. mdpi.comresearchgate.net This structural constraint simplifies its chemistry by locking the molecule into a single tautomeric form, making its reactivity more predictable. mdpi.com
Prediction of Intermolecular Interactions and Self-Assembly Behavior
The substituents on the pyrazole ring dictate the nature of its intermolecular interactions. The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction where the electropositive region (σ-hole) on the bromine interacts with a nucleophile. researchgate.netmdpi.commdpi.com
Furthermore, the pyrazole ring itself can engage in π-π stacking interactions. While the molecule lacks a classic hydrogen bond donor like an N-H group, the nitrogen atom at position 2 can act as a hydrogen bond acceptor. Theoretical studies on pyrazoles have detailed their tendency to form various self-assembled structures, such as dimers and trimers, driven by these non-covalent forces. mdpi.comresearchgate.net Computational models can predict the geometry and stability of these potential self-assembled structures. rsc.org The primary driving force behind the self-assembly of many pyrazolyl molecules is attributed to hydrogen bonds, which highlights the importance of the molecular environment. nih.gov
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides reliable methods for predicting spectroscopic data, which are indispensable for the structural elucidation of newly synthesized compounds. researchgate.net
DFT and MP2 calculations are routinely used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. jocpr.com For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. These predictions are based on calculating the magnetic shielding tensors, which are influenced by the electronic environment created by the bromo, methyl, and ethenyl groups.
Similarly, the vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be calculated. derpharmachemica.com For instance, characteristic frequencies for the C=C stretch of the ethenyl group, C–Br stretch, and various pyrazole ring vibrations can be predicted. Comparing these theoretical spectra with experimental data serves as a rigorous method for structural confirmation. derpharmachemica.com
| Atom | Predicted 1H Shift | Atom | Predicted 13C Shift |
|---|---|---|---|
| H4 | 6.3 | C3 | 130 |
| H (ethenyl, α) | 7.1 | C4 | 110 |
| H (ethenyl, β-cis) | 5.2 | C5 | 145 |
| H (ethenyl, β-trans) | 5.7 | C (ethenyl, α) | 132 |
| H (methyl) | 2.4 | C (ethenyl, β) | 108 |
| - | - | C (methyl) | 14 |
Computational Insights into Structure-Reactivity Relationships and Reaction Mechanisms
Computational methods offer profound insights into the chemical reactivity of molecules and the mechanisms of their reactions. dntb.gov.ualiverpool.ac.ukmdpi.com For this compound, understanding its structure-reactivity relationship is key to predicting its behavior in chemical synthesis. nih.gov
Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals information about the molecule's nucleophilic and electrophilic nature. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents.
The ethenyl group is susceptible to electrophilic addition and can participate in cycloaddition reactions. The bromine atom at the C3 position can be a site for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. Theoretical modeling can be used to calculate the activation energies for these potential reaction pathways, thereby predicting the most likely products and optimal reaction conditions. researchgate.net
Conclusion and Future Research Directions
Summary of Key Research Findings Pertaining to 3-Bromo-1-ethenyl-5-methyl-1H-pyrazole
Direct research focusing exclusively on this compound is limited in publicly accessible literature. However, a synthesis of knowledge from studies on closely related vinylpyrazoles, bromopyrazoles, and methylpyrazoles allows for a postulation of its chemical behavior and properties. The presence of the 1-ethenyl (vinyl) group is significant, as vinylpyrazoles are known to be stable compounds with a high shelf life, showing little tendency for spontaneous polymerization. mdpi.com The reactivity of the vinyl group, particularly in C-H activation and cycloaddition reactions, offers a pathway to more complex molecular architectures. mdpi.com The bromine atom at the 3-position and the methyl group at the 5-position on the pyrazole (B372694) ring are expected to influence the regioselectivity of its reactions and its electronic properties.
Current Challenges and Emerging Opportunities in Synthetic Methodologies
The synthesis of specifically substituted pyrazoles like this compound presents both challenges and opportunities. A primary challenge lies in achieving regioselective substitution. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For the target molecule, a potential precursor could be a vinyl-substituted hydrazine reacting with a brominated diketone.
Table 1: Potential Synthetic Precursors and Methods
| Precursor 1 | Precursor 2 | Reaction Type | Key Considerations |
| Vinylhydrazine | 3-Bromo-2,4-pentanedione | Knorr Pyrazole Synthesis | Regioselectivity control is crucial to obtain the desired 1,5-substitution pattern. |
| 3-Bromo-5-methyl-1H-pyrazole | Acetylene (B1199291) or Vinylating Agent | N-Vinylation | Requires a catalyst, often a copper or palladium complex, and careful optimization to avoid side reactions. |
Emerging opportunities lie in the development of more efficient and greener synthetic protocols. The use of microwave-assisted synthesis or novel catalytic systems, such as nano-ZnO catalysts, has shown promise in accelerating the synthesis of substituted pyrazoles with high yields. mdpi.com Furthermore, one-pot multi-component reactions are gaining traction as they offer an atom-economical and streamlined approach to complex pyrazole derivatives. researchgate.net
Advancements in Characterization Techniques and Structural Elucidation
The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule. The vinyl protons would exhibit characteristic splitting patterns, and the chemical shifts of the pyrazole ring proton and the methyl group would provide insight into the electronic environment of the ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact molecular weight, confirming the elemental composition. The fragmentation pattern could also provide structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C=C bond of the vinyl group and the C-Br bond, as well as the vibrations of the pyrazole ring.
X-ray Crystallography: For a definitive structural confirmation in the solid state, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and intermolecular interactions. For instance, studies on related compounds like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have utilized this technique to determine the dihedral angles between the ring systems. researchgate.netnih.gov
Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and based on typical values for similar structures)
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.00-7.20 (dd, 1H, vinyl CH), 6.10 (s, 1H, pyrazole H-4), 5.60-5.70 (d, 1H, vinyl CH₂), 5.10-5.20 (d, 1H, vinyl CH₂), 2.30 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148 (C3), 140 (C5), 130 (vinyl CH), 115 (vinyl CH₂), 105 (C4), 12 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3100 (vinyl C-H), 1640 (C=C), 1550 (pyrazole ring), 650 (C-Br) |
Prospects for Further Reactivity Studies and Novel Chemical Transformations
The unique combination of functional groups in this compound opens up numerous avenues for exploring its reactivity.
Reactions of the Vinyl Group: The vinyl group can participate in various transformations, including polymerization, cycloaddition reactions (like Diels-Alder), and transition-metal-catalyzed cross-coupling reactions. mdpi.com C-H activation of the vinyl group could lead to the synthesis of novel butadienylpyrazole derivatives. mdpi.com
Reactions at the Bromo-Substituted Position: The bromine atom at the C3 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents, further functionalizing the pyrazole core.
Reactions involving the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic substitution, although the presence of the bromo group might influence the regioselectivity of such reactions.
Future research could focus on systematically exploring these reactions to build a library of novel compounds with potentially interesting biological or material properties.
Potential Impact in Emerging Material Science and Catalytic Applications
Substituted pyrazoles are increasingly being investigated for their applications in material science and catalysis.
Material Science: Pyrazole-containing polymers can exhibit unique thermal and optical properties. myskinrecipes.com The vinyl group in this compound makes it a suitable monomer for polymerization, potentially leading to new materials with specialized applications in coatings or electronic devices.
Catalysis: Pyrazole derivatives can act as ligands for transition metal catalysts. The nitrogen atoms of the pyrazole ring can coordinate with metal centers, and the substituents on the ring can be tailored to fine-tune the catalytic activity and selectivity. The title compound could serve as a precursor for novel ligands in various catalytic transformations.
Synergistic Integration of Experimental and Theoretical Approaches in Future Research
A powerful strategy for advancing the understanding of this compound involves the integration of experimental work with theoretical calculations.
Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the geometric and electronic structure, spectroscopic properties (NMR, IR), and reactivity of the molecule. researchgate.net Such calculations can guide synthetic efforts by predicting the most likely reaction pathways and regiochemical outcomes.
Molecular Docking and QSAR: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity to specific protein targets, while Quantitative Structure-Activity Relationship (QSAR) models can correlate its structural features with its biological activity. nih.gov
By combining computational predictions with empirical validation, researchers can accelerate the discovery and development of new applications for this and related pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
